Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate
Description
Historical Context of Sulfonyl-Containing Amino Acid Derivatives
The discovery of sulfonamide-containing compounds in the 1930s marked a pivotal advancement in medicinal chemistry, with the first sulfonamide drug, Prontosil, demonstrating antibacterial properties. This breakthrough catalyzed interest in sulfonyl-functionalized molecules, particularly those integrated into amino acid frameworks. Early research focused on sulfonamides as antimetabolites, inhibiting bacterial folate synthesis by mimicking para-aminobenzoic acid. Over time, synthetic methodologies evolved to incorporate sulfonyl groups into complex amino acid derivatives, enabling precise modulation of biological activity.
The development of sulfonyl-containing amino acids accelerated with innovations in radical chemistry and decarboxylative functionalization. For instance, visible-light-mediated decarboxylative fluorosulfonylethylation, reported in 2019, provided a metal-free route to aliphatic sulfonyl fluorides from carboxylic acids. This method expanded access to structurally diverse sulfonyl building blocks, including amino acid derivatives. Concurrently, studies demonstrated the utility of aryl(sulfonyl)amino groups as stable yet reactive intermediates in intramolecular substitution reactions, enabling cyclization strategies for heterocyclic compound synthesis. These advancements laid the groundwork for designing multifunctional amino acid analogs like ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate, which combines a sulfonyl-modified aromatic system with an α-amino ester motif.
Significance of Structural Motifs in Medicinal Chemistry
This compound exemplifies the strategic integration of pharmacophoric elements to optimize molecular interactions. Its structure features four critical motifs:
The methylsulfonyl group’s strong electron-withdrawing nature enhances hydrogen-bonding capacity while stabilizing negative charges, critical for targeting ATP-binding pockets in kinases. The para-substituted phenyl ring contributes to π-π stacking interactions and rigidifies the molecular conformation, reducing entropic penalties during target binding. Meanwhile, the ethyl ester moiety improves bioavailability by increasing lipophilicity, as demonstrated in comparative studies of esterified versus free carboxylic acid analogs.
Recent synthetic advances, such as the decarboxylative coupling of N-hydroxyphthalimide esters with vinyl sulfonyl fluorides, have streamlined the production of similar sulfonylated amino acid derivatives. These methods enable rapid diversification of the sulfonylfluoride intermediate into sultams, sulfonamides, and other pharmacologically relevant scaffolds. For example, proline-derived sulfonyl fluorides undergo SuFEx click reactions with nucleophiles like morpholine to yield sulfonamide derivatives, illustrating the compound’s versatility as a synthetic intermediate.
Properties
IUPAC Name |
ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAVRDFQLFUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde, ethyl acetoacetate, and ammonium acetate.
Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfonyl)benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Ammonolysis: The intermediate compound is then subjected to ammonolysis using ammonium acetate to introduce the amino group.
Esterification: Finally, the product is esterified using ethanol and a suitable acid catalyst to form Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group acts as a nucleophile, enabling reactions with electrophilic agents. Key examples include:
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Acyl chloride reactions : Forms amide derivatives when treated with acetyl chloride or benzoyl chloride under basic conditions (pH 8–10).
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Aldehyde/ketone condensations : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, facilitated by dehydration at 60–80°C .
Mechanism :
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Deprotonation of the amino group under basic conditions.
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Nucleophilic attack on the electrophilic carbonyl carbon.
Electrophilic Aromatic Substitution
The methylsulfonyl group (-SO₂CH₃) directs electrophiles to the meta position of the phenyl ring:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(methylsulfonyl) derivative | 72 | |
| Sulfonation | Fuming H₂SO₄, 120°C | 3-Sulfo-4-(methylsulfonyl) compound | 65 |
Key Factor : The strong electron-withdrawing effect of -SO₂CH₃ reduces ring reactivity compared to unsubstituted benzene.
Oxidation:
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The amino group oxidizes to nitroso derivatives using H₂O₂/Fe²⁺ at pH 4–6.
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Side chain oxidation with KMnO₄/H⁺ cleaves the propanoate backbone, yielding 4-(methylsulfonyl)benzoic acid.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-amino-2-(4-(methylsulfonyl)phenyl)propanol .
Ester Hydrolysis
Controlled hydrolysis yields carboxylic acid derivatives:
| Conditions | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| 2M NaOH, 80°C | 2-Amino-2-(4-(methylsulfonyl)phenyl)propanoic acid | 4 hr | 89 |
| H₂SO₄ (conc.), reflux | Ethanol + acid byproduct | 30 min | 95 |
Mechanistic Note : Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis involves hydroxide ion attack .
Condensation Reactions
The compound participates in Knorr pyrrole synthesis when reacted with β-keto esters:
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Step 1 : Formation of enamine intermediate with ethyl acetoacetate.
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Step 2 : Cyclization under acidic conditions to yield pyrrole derivatives.
Applications : This reactivity is exploited to create heterocyclic scaffolds for pharmaceutical research.
Stability Under Various Conditions
| Condition | Observation | Stability Rating (1–5) |
|---|---|---|
| Aqueous acid (pH 2) | Slow decomposition over 72 hr | 3 |
| Aqueous base (pH 12) | Rapid ester hydrolysis | 1 |
| UV light (254 nm) | No degradation after 24 hr | 5 |
Data from accelerated stability studies indicate optimal storage in anhydrous environments at -20°C .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with specific enzymes or receptors suggest it may influence pathways related to inflammation and microbial growth.
Medicinal Chemistry
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects: Research suggests that it may modulate inflammatory pathways, presenting potential therapeutic applications in treating inflammatory diseases.
Biochemical Probes
The compound can serve as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biochemical pathways and their implications in disease processes.
Organic Synthesis
As a chiral building block, this compound is utilized in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, such as oxidation, reduction, and substitution .
Case Study 1: Antimicrobial Properties
A study conducted on the compound's antimicrobial efficacy revealed that it inhibited the growth of several bacterial strains. The mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of this compound showed that it significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that the compound could be developed into therapeutic agents for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Functional Group Variations in Propanoate Esters
The following table highlights key structural and functional differences between Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate and analogous compounds:
Structural and Functional Insights
Methylsulfonyl vs. Other Sulfonyl Groups: The methylsulfonyl group in the target compound enhances electrophilicity at the phenyl ring compared to cyclopropylsulfonyl () or benzenesulfonyl derivatives (). This property is critical for interactions with biological targets like kinases or proteases . In contrast, fenoxaprop-ethyl () uses a benzoxazolyl substituent for herbicidal activity, emphasizing the role of heterocyclic moieties in agrochemical design.
Amino Group Positioning: The α-amino group in the target compound enables chiral resolution and hydrogen bonding, distinguishing it from non-amino analogs like ethyl 3-oxo-3-(substituted phenyl)propanoate (). Hydroxy-substituted derivatives (e.g., 31925-29-8, ) introduce additional hydrogen-bond donors, affecting solubility and target binding .
Ester vs. Acid Forms :
Table 2: Key Physicochemical Properties
| Property | This compound | Fenoxaprop-ethyl | (2S,3R)-Hydroxy Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.5–2.0 | 3.2 | 0.8–1.2 |
| pKa (Amino Group) | 10.57 | N/A | 9.2–10.1 |
| Aqueous Solubility (mg/mL) | <1 (lipophilic) | <0.1 (highly lipophilic) | 2–5 (improved by -OH) |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C |
Data compiled from .
Biological Activity
Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 287.33 g/mol. The compound features an amino group, an ethyl ester, and a phenyl ring substituted with a methylsulfonyl group, contributing to its unique chemical reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may modulate pathways related to inflammation and microbial growth , which are critical for its observed effects .
Molecular Targets
- Enzymes: The compound can bind to enzymes, potentially altering their activity.
- Receptors: It may interact with receptors that mediate signaling pathways associated with inflammation.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further pharmacological exploration .
- Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Antiproliferative Activity:
- Synthesis and Biological Evaluation:
-
Comparative Studies:
- Comparative analyses with similar compounds (e.g., Ethyl 2-amino-3-hydroxypropanoate) have shown that the presence of the methylsulfonyl group enhances reactivity and biological activity, distinguishing it from simpler analogs .
Data Table: Biological Activities of this compound
Q & A
Q. Optimization strategies :
- Catalyst alternatives : Replace sulfuric acid with milder acid catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Purification : Use continuous flow reactors (as described for analogous compounds) to enhance purity and yield .
- Temperature control : Maintain reflux conditions at 78°C during esterification to minimize thermal degradation.
Advanced: How can the stereochemical configuration of this compound be determined, and what challenges arise in resolving enantiomers?
Answer:
The compound has two stereogenic centers (C8 and C9), forming a racemic mixture in centrosymmetric triclinic crystals . Key methodologies include:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) and mobile phases containing hexane/isopropanol.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in the racemic crystal structure (space group P-1) .
- Circular Dichroism (CD) : Compare experimental spectra with computational models to confirm enantiomeric excess.
Challenges : The racemic nature complicates isolation of pure enantiomers, requiring kinetic resolution or asymmetric synthesis techniques.
Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1740 cm⁻¹), and SO₂ (~1300–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 287.33 (C₁₂H₁₇NO₅S) .
Advanced: How can impurities in this compound be profiled, and what regulatory standards apply?
Answer:
Common impurities :
Q. Analytical methods :
- HPLC-UV/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for impurity quantification. Reference standards (e.g., EP impurities in ) enable identification .
- ICH Guidelines : Follow Q3A(R2) for reporting thresholds (0.10% for unidentified impurities) .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?
Answer:
The crystal structure is stabilized by:
- Hydrogen bonding : O3-H⋯N1 interactions (2.78 Å) form infinite chains along the [100] direction .
- Van der Waals forces : Stacking of aromatic rings enhances thermal stability.
Impact on properties : Strong hydrogen bonding increases melting point and reduces solubility in nonpolar solvents, critical for formulation studies.
Basic: What biological activities or therapeutic potentials are associated with this compound?
Answer:
While direct biological data are limited, its structural analog florfenicol (a thiamphenicol derivative) is a veterinary antibiotic targeting bacterial ribosomes . Research applications include:
- Antimicrobial studies : Evaluate activity against Gram-positive/negative pathogens via MIC assays.
- Prodrug development : Explore ester hydrolysis for controlled drug release.
Advanced: How can the stability of this compound under varying pH and temperature conditions be assessed?
Answer:
Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
Key findings : The sulfonyl group may hydrolyze under strong alkaline conditions, requiring pH-controlled storage (pH 4–6) .
Advanced: What computational methods are suitable for modeling the reaction mechanisms of this compound’s synthesis?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for the aldol condensation step (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate solvent effects on esterification kinetics.
- QSAR models : Predict physicochemical properties (logP, pKa) using software like Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
